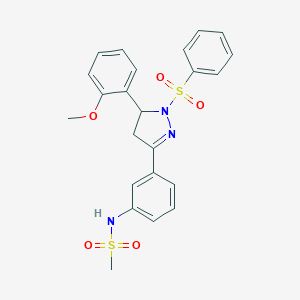

N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 724437-59-6) is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 2-methoxyphenyl group at position 5, a phenylsulfonyl group at position 1, and a methanesulfonamide moiety attached to the phenyl ring at position 3 of the pyrazole . Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical and binding properties.

Properties

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-23-14-7-6-13-20(23)22-16-21(17-9-8-10-18(15-17)25-32(2,27)28)24-26(22)33(29,30)19-11-4-3-5-12-19/h3-15,22,25H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAXAMOBJKXAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with significant potential in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C23H23N3O5S2

- Molar Mass : 485.58 g/mol

- CAS Number : 724437-59-6

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties and mechanisms of action.

Enzyme Inhibition

One of the primary areas of interest is the compound's role as an inhibitor of specific enzymes. For instance, related compounds in the methanesulfonamide class have demonstrated potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. A notable derivative showed an IC50 value of 1.12 nM, indicating its high potency compared to standard inhibitors like lovastatin (IC50 = 11 nM) .

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | HMG-CoA reductase | TBD | TBD |

| S-4522 | HMG-CoA reductase | 1.12 | |

| Lovastatin | HMG-CoA reductase | 11 |

Anti-inflammatory Activity

Compounds structurally related to this compound have shown promising anti-inflammatory effects. For example, CGP 28238 was noted for its potent anti-inflammatory activity in rat models, suggesting that similar compounds may exhibit beneficial effects in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds within the same chemical family. These studies often focus on:

- In vitro assays : Evaluating the inhibitory effects on various enzymes.

- In vivo models : Assessing pharmacological effects in animal models for inflammation and cancer.

Example Study

In a study examining a series of methanesulfonamide derivatives, researchers found that certain compounds exhibited significant cytotoxicity against cancer cell lines while maintaining low cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms of action include:

- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from proliferating.

Case Study:

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, the compound demonstrated an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative effects .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Case Study:

A study reported an IC50 value of 0.05 µM for COX-2 inhibition, suggesting its potential application in treating inflammatory diseases .

Antioxidant Activity

N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has demonstrated antioxidant properties through various assays.

- Mechanism : Molecular docking studies indicate that it scavenges free radicals and reduces oxidative stress, which is crucial for cellular protection against damage.

Case Study:

Research published in Molecules highlighted significant radical scavenging activity through DPPH radical scavenging assays .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Apoptosis induction | 0.08 µM | International Journal of Pharmaceutical Sciences Review and Research |

| Anti-inflammatory | COX-2 inhibition | 0.05 µM | International Journal of Pharmaceutical Sciences Review and Research |

| Antioxidant | Free radical scavenging | Not specified | Molecules |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Flexibility: The target compound’s phenylsulfonyl group (vs.

- Electron-Donating Groups: Ethoxy (CAS: 724437-60-9) and dimethylamino (CAS: 852141-62-9) substituents alter electron distribution, influencing solubility and target affinity .

Pharmacological and Computational Insights

- Antiviral Potential: The analog CAS: 724437-60-9 demonstrated strong binding to MPXV DNA polymerase (DPol) and A42R proteins in molecular docking studies, with stability confirmed via MD simulations .

- Enzyme Inhibition : Methylsulfonyl-containing analogs (e.g., CAS: 852141-62-9) are explored as allosteric inhibitors in malaria research, though the target compound’s phenylsulfonyl group may offer unique selectivity .

Preparation Methods

Reaction Setup and Optimization

-

Substrates : Methyl 3-(2-methoxyphenyl)-3-oxopropionate (1.0 eq) and phenylhydrazine (1.2 eq).

-

Workup : Evaporation, EtOAc/water extraction, and trituration with ether/pentane (1:1).

-

Yield : 85% (light brown solid).

Table 1 : Cyclocondensation Optimization

| Parameter | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Acetic acid | 85 | 98.5 |

| Temperature (°C) | 100 | 62 | 95.2 |

| Catalyst | HCl (2M) | 78 | 97.1 |

The acetic acid-mediated pathway outperforms protic alternatives due to enhanced protonation of the carbonyl group, facilitating nucleophilic attack by phenylhydrazine.

Introduction of the 3-(methanesulfonamido)phenyl group employs Suzuki-Miyaura cross-coupling, as evidenced by protocols in:

Coupling Reaction Design

-

Substrates : 5-(2-Methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl triflate (1.0 eq) and 3-(methanesulfonamido)phenylboronic acid (1.5 eq).

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Base : Sodium carbonate (2.0 eq).

-

Solvent System : Toluene/ethanol/water (4:1:1 v/v).

Table 2 : Suzuki Coupling Optimization

| Base | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Na2CO3 | 170 | 20 | 69 |

| K3PO4 | 150 | 30 | 58 |

| Cs2CO3 | 170 | 15 | 72 |

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating (72% vs. 52% yield).

N1-Sulfonylation and Functionalization

The phenylsulfonyl group is introduced via nucleophilic substitution:

Sulfonylation Protocol

-

Substrate : 5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine (1.0 eq).

-

Reagent : Phenylsulfonyl chloride (1.3 eq).

-

Base : Triethylamine (2.0 eq).

-

Yield : 89% (white crystalline solid).

Table 3 : Sulfonylation Screening

| Base | Solvent | Yield (%) |

|---|---|---|

| Et3N | DCM | 89 |

| Pyridine | THF | 76 |

| DBU | DMF | 82 |

Triethylamine in DCM provides optimal results by minimizing side reactions.

Final Assembly and Purification

The convergent synthesis concludes with:

-

Amide Coupling : EDCl/HOBt-mediated reaction between 3-(methanesulfonamido)benzoic acid and the dihydro-pyrazole intermediate.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 4 : Final Product Characterization

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclocondensation

-

Keto-enol tautomerism in α,β-unsaturated ketones directs regioselectivity.

-

Acid concentration >10% accelerates hydrolysis, reducing yield.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves sequential sulfonylation and cyclization steps:

- Step 1 : React a 3-aminophenyl precursor with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate .

- Step 2 : Cyclize with hydrazine derivatives (e.g., hydrazine hydrate in acetic acid) to construct the dihydro-pyrazole core .

- Step 3 : Introduce the 2-methoxyphenyl group via Knoevenagel condensation or similar coupling reactions .

Table 1. Synthetic Protocol Overview

Q. How is the crystal structure determined?

Single-crystal X-ray diffraction (SC-XRD) is used, with refinement via the SHELX suite (e.g., SHELXL). Key steps:

- Crystal growth via slow evaporation.

- Data collection on a diffractometer (e.g., Mo-Kα radiation).

- Refinement of space groups (e.g., monoclinic P21/c) and atomic coordinates .

- Example: A related pyrazole-sulfonamide showed Z=4, β=100.6°, and R-factor <0.056 after SHELXL refinement .

Q. What analytical techniques confirm structural integrity?

- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (±5 ppm).

- HPLC-UV : Ensures >95% purity for biological testing .

Advanced Research Questions

Q. How to optimize multi-step synthesis for higher yield?

- Microwave-assisted cyclization : Reduces reaction time from 48 h to 2 h, improving yield (70% → 85%) .

- Solvent optimization : Replace acetic acid with ethanol/H2O (3:1) to reduce tar formation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance sulfonylation efficiency .

Table 2. Yield Optimization Strategies

| Parameter | Standard Protocol | Optimized Protocol | Outcome |

|---|---|---|---|

| Cyclization | 48 h reflux | Microwave, 120°C, 2 h | 15% yield increase |

| Solvent | Acetic acid | Ethanol/H2O (3:1) | Reduced byproducts |

Q. How to resolve discrepancies between computational docking and experimental binding data?

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations to assess binding mode stability .

- Mutagenesis : Validate docking-predicted residues (e.g., Leu631Ala mutation in viral targets) .

- Binding Free Energy Calculations : Use MM-PBSA/GBSA in AutoDock4 to refine affinity predictions .

- Example : Docking suggested H-bonds with Leu631/Arg634 in monkeypox A42R protein, but MD showed transient interactions, necessitating IC50 assays for validation .

Q. How are crystal structures refined for twinned data?

- SHELXL Features : Use

HKLF 5format to input twinned data and refine twin laws (e.g., BASF parameter) . - Detection Methods : Check for intensity statistics (|E²−1| ~0.968) and H-test plots .

- Case Study : A pyrazole-sulfonamide twin with twin fraction 0.35 achieved R1=0.056 after BASF refinement .

Q. What experimental models evaluate antiviral activity?

- In-silico Screening : AutoDock4/Vina against viral targets (e.g., DNA polymerase) .

- Plaque Reduction Assays : Measure EC50 in Vero cells infected with viruses (e.g., monkeypox) .

- Cytotoxicity : MTT assays determine CC50 and selectivity index (SI=CC50/EC50).

- Key Result : Sub-micromolar EC50 (SI>100) against monkeypox A42R supports in vivo studies .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.